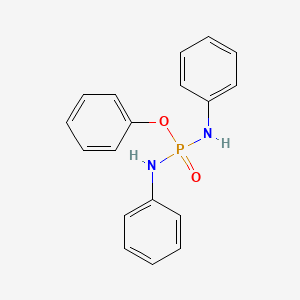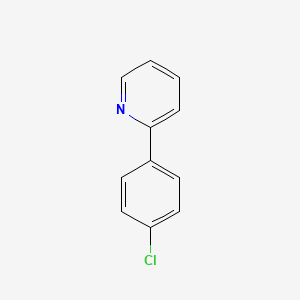
2-(4-氯苯基)吡啶
描述
2-(4-Chlorophenyl)pyridine, also known as 2-CPP, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is an aromatic compound with a molecular formula of C8H7ClN. 2-CPP is a colorless liquid, which has a strong odor and is soluble in water. It is used in various scientific research applications, such as biochemical studies and physiological studies, due to its unique properties.
科学研究应用
Medicine
2-(4-Chlorophenyl)pyridine serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their therapeutic potential, particularly in the development of new drugs with antiviral, anti-inflammatory, and anticancer properties .
Agriculture
In the agricultural sector, this compound is utilized in the synthesis of agrochemicals. It contributes to the development of novel pesticides and plant growth regulators, enhancing crop protection and productivity .
Materials Science
The compound’s derivatives are integral in creating advanced materials. They are used in the production of dyes, fluorescent materials, and polymers, which have applications ranging from industrial manufacturing to technology sectors .
Environmental Science
2-(4-Chlorophenyl)pyridine derivatives are employed in environmental monitoring and remediation efforts. They are part of the synthesis of compounds used in detecting and quantifying pollutants .
Analytical Chemistry
This chemical serves as a standard or reagent in various analytical chemistry applications. It’s involved in the development of chemometric models and spectroscopic methods for the analysis of complex mixtures .
Chemical Synthesis
2-(4-Chlorophenyl)pyridine is a versatile intermediate in organic synthesis. It’s used to create complex molecules for research and industrial purposes, including the synthesis of heterocyclic compounds and other organic intermediates .
属性
IUPAC Name |
2-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIEVDMCNQVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374051 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyridine | |
CAS RN |
5969-83-5 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of the 2-(4-Chlorophenyl)pyridine moiety in clofazimine analogs contribute to their anti-tubercular activity?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the research focuses on improving the physicochemical properties of clofazimine analogs []. This suggests that the 2-(4-Chlorophenyl)pyridine moiety, being a part of these analogs, plays a role in influencing these properties. It's likely that modifications to this core structure were explored to optimize properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy. Further research into the structure-activity relationship would be needed to pinpoint the exact contribution of this moiety to the anti-tubercular activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

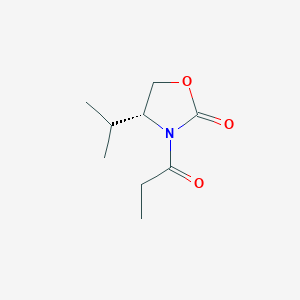
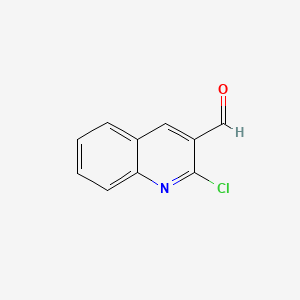
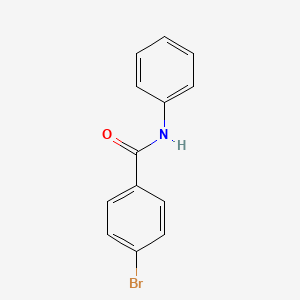
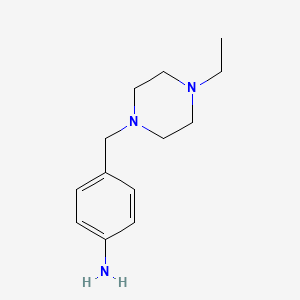
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)
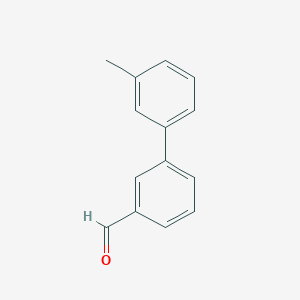
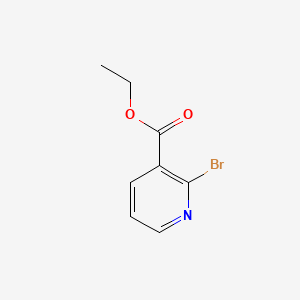


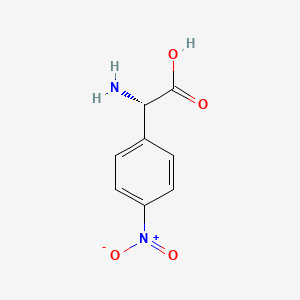
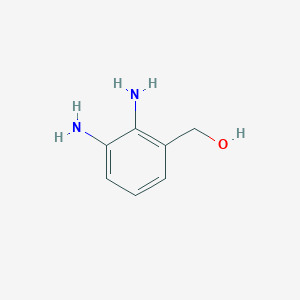
![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
